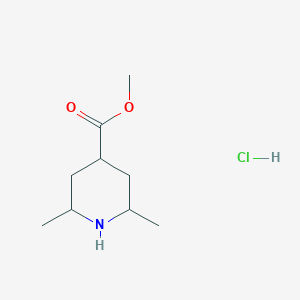

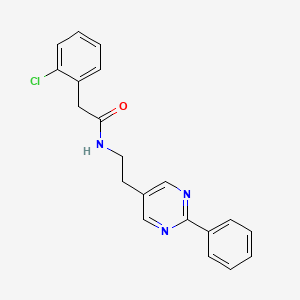

Fmoc-MeAdec(2)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-MeAdec(2)-OH is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid lysine and is commonly used in peptide synthesis. In

科学的研究の応用

Self-Assembly and Hydrogel Formation

Fmoc-protected amino acids, such as Fmoc-Phe-OH, have been developed into hydrogels, demonstrating the capability to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT) within the gel phase. This creates a hybrid hydrogel at physiological pH and temperature, characterized by improved thermal stability and enhanced mechanical properties compared to native hydrogels. The incorporation of f-SWCNT into the gel matrix significantly increases the storage modulus, indicating a more elastic material, and enhances conductivity, showcasing the potential for creating hybrid nanomaterials with tailored physical properties (Roy & Banerjee, 2012).

Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory materials has been advanced through the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks. These nanoassemblies have shown significant antibacterial capabilities and effects on bacterial morphology without being cytotoxic to mammalian cell lines. Importantly, these materials can inhibit and hinder bacterial growth and viability, demonstrating the potential for creating enhanced composite materials for biomedical applications with intrinsic antibacterial properties (Schnaider et al., 2019).

Formation and Stabilization of Silver Nanoclusters

Fmoc-Phe-OH hydrogels have been utilized for the preparation and stabilization of fluorescent few-atom silver nanoclusters. This approach allows for the spontaneous reduction of silver ions in the presence of sunlight at physiological pH and room temperature, resulting in stable, fluorescent silver nanoclusters with interesting properties like large Stokes shift and narrow emission bandwidth. These findings highlight the potential for using Fmoc-protected amino acid hydrogels as matrices for the formation and stabilization of metallic nanoclusters with applications in sensing, imaging, and beyond (Roy & Banerjee, 2011).

High-Performance Liquid Chromatography (HPLC) of Amino Acids

The use of 9-fluorenylmethyl chloroformate (Fmoc) derivatives for the separation and analysis of amino acids by HPLC has been highlighted as an effective method. This technique allows for high automatic throughput, baseline resolution of common Fmoc-amino acids from a linear acetonitrile gradient, and easy column regeneration. The method's suitability for analysis of protein hydrolysates and quality control underscores its utility in scientific research, particularly in protein identification and bioanalysis (Ou et al., 1996).

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRJOSWWAGPBN-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-MeAdec(2)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556707.png)

![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)

![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)

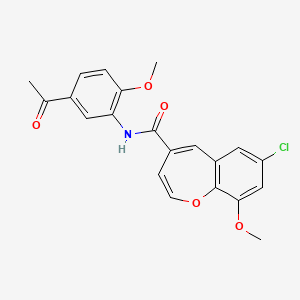

![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)

![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)